2'-Bromo-biphenyl-3-carbonitrile
Description
2'-Bromo-biphenyl-3-carbonitrile is a halogenated aromatic compound featuring a biphenyl core with a bromine atom at the 2' position and a cyano (-CN) group at the 3 position. The molecular formula is C₁₃H₈BrN, with a molecular weight of 258.12 g/mol (calculated based on atomic masses). This compound is structurally significant due to its electron-withdrawing cyano group and bromine substituent, which influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and applications in pharmaceuticals or materials science .
Properties
Molecular Formula |
C13H8BrN |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-(2-bromophenyl)benzonitrile |
InChI |
InChI=1S/C13H8BrN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H |
InChI Key |
WMHSVWWIBSUBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Brominated Biphenyl Carbonitriles
Key Findings :
- Substituent Position Effects: Bromine at the 2' position (meta to the cyano group) creates distinct electronic effects compared to para-substituted analogs (e.g., 4'-bromo). This impacts reactivity in palladium-catalyzed reactions, where para-substituted bromines typically exhibit faster oxidative addition .
- Steric Hindrance: The 2'-bromo isomer may experience steric clashes with the cyano group, reducing accessibility for nucleophilic attack compared to 3'- or 4'-bromo isomers .
Functionalized Derivatives
Table 2: Comparison with Multi-Substituted Biphenyls
Key Findings :
- Polarity and Solubility: The addition of hydroxy (-OH) or fluorine (-F) groups increases hydrophilicity, as seen in the 1261951-55-6 derivative, compared to the non-polar this compound .
- Biological Activity : Heterocyclic analogs (e.g., indole derivatives) demonstrate enhanced binding to biological targets due to nitrogen lone-pair interactions .
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